Agaric Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

agaric acid fungal source Polyporus officinalis

Fungal Source and Identification

The primary fungal source of agaric acid is the polypore mushroom Polyporus officinalis (also referred to as Fomitopsis officinalis and Laricifomes officinalis in modern taxonomy) [1] [2] [3]. Historically, it has been known as White Agaric or Larch Agaric [1] [2].

- Taxonomy and Nomenclature: The fungus belongs to the family Fomitopsidaceae. Advances in molecular phylogenetics have led to reclassification, with Laricifomes officinalis now proposed as the accepted name, though Fomitopsis officinalis remains widely used in pharmacological literature [3].

- Habitat and Morphology: This fungus is a wood-decay species that causes brown rot, primarily growing on conifers, especially larch (Larix spp.) in Eurasia [3]. Its basidiomata (fruiting bodies) are perennial, can grow to a considerable size, and are characterized by a chalky consistency and a bitter taste [1] [2] [3].

Chemical Profile of this compound

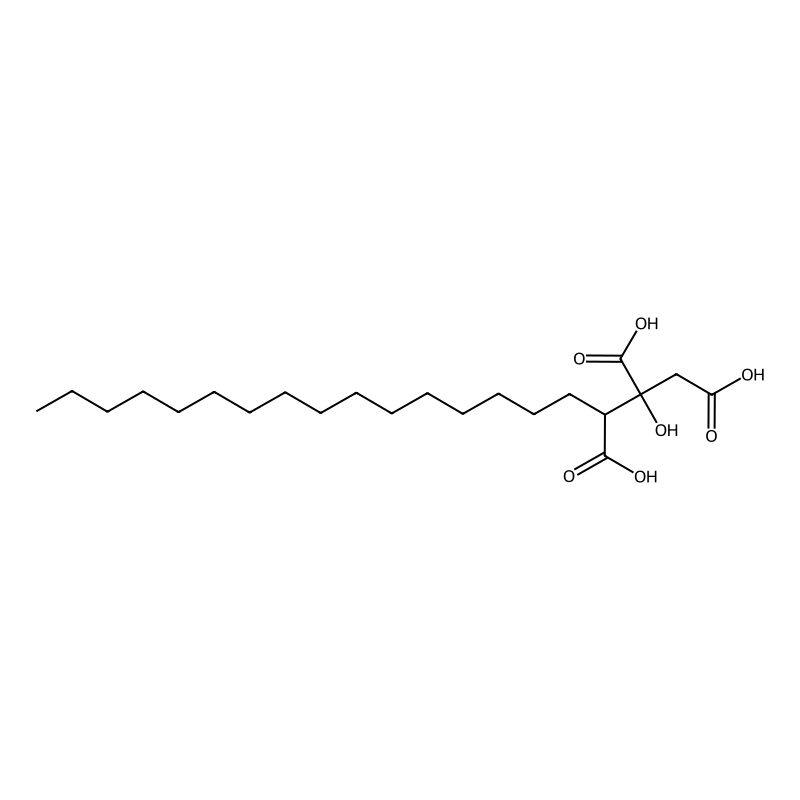

This compound, also known as agaricinic acid or laricic acid, is a tribasic acid with the chemical name 2-hydroxy-1,2,3-nonadecanetricarboxylic acid (CAS No.: 666-99-9, Molecular Formula: C22H40O7) [1] [4]. At physiological pH, it carries three negative charges located on its citrate residue [5].

Beyond this compound, Fomitopsis officinalis produces a diverse array of other bioactive secondary metabolites, including lanostane-type triterpenoids (e.g., eburicoic acid, sulfurenic acid) and unique chlorinated coumarins [3].

Mechanisms of Action and Key Experiments

This compound exhibits multiple biological activities through distinct mechanisms. The table below summarizes its primary mechanisms and the experimental evidence supporting them.

| Mechanism of Action | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Induces Mitochondrial Permeability Transition (MPT) via interaction with Adenine Nucleotide Translocase (ANT) | Rat kidney cortex mitochondria | Induces Ca²⁺ efflux, transmembrane potential collapse, and swelling at 15-20 μM; inhibited by ADP and BSA. | [5] |

| Inhibits Bacterial Biofilm Formation | Salmonella typhimurium | 100 μM inhibits biofilm formation, suppresses flagellar gene transcription, and reduces bacterial motility. | [4] |

| Inhibits Fatty Acid Synthesis | Female Sprague-Dawley rats | Dietary inclusion (1-4% w/w) for 3 weeks significantly decreased fatty acid synthesis in liver and adipose tissue. | [4] |

| Demonstrates Antimicrobial Activity | Various bacteria including Staphylococcus aureus and Mycobacterium species | Crude extracts and isolated chlorinated coumarins show broad-spectrum antibacterial activity. | [3] |

Detailed Experimental Protocol: Inducing MPT

The following workflow visualizes a key experiment used to study this compound's effect on mitochondria:

Additional Methodological Details:

- Mitochondrial Swelling was measured by the decrease in optical density at 540 nm [5].

- Membrane Potential (ΔΨ) was assessed using the fluorescent probe safranine, with a decrease in fluorescence indicating depolarization [5].

- Inhibition Assays: To confirm ANT involvement, the experiment included adding adenosine diphosphate (ADP), a known pore-closing ligand, or bovine serum albumin (BSA), which can bind hydrophobic molecules like AA, to reverse the induced effects [5].

Traditional Uses and Research Prospects

Fomitopsis officinalis has an extensive history in traditional medicine. Dioscorides first documented its use as "Agarikon" in the 1st century AD [3]. Its traditional applications include:

- Treatment of Pulmonary Diseases: Used for millennia to treat consumption (tuberculosis), coughing illnesses, and asthma [3] [6].

- Control of Sweating: this compound is a powerful anhidrotic agent used to treat the colliquative sweats of wasting conditions like tuberculosis [1] [6].

- Other Uses: It has been used as a purgative, emetic, and topically in poultices as an anti-inflammatory and to treat muscle pain [1] [6].

Current research is exploring its antiviral potential against pathogens like Orthropoxvirus (e.g., smallpox) and antibacterial properties against Mycobacterium tuberculosis and Staphylococcus aureus [3] [6]. The unique chlorinated coumarins and lanostane triterpenoids are of particular interest for drug discovery [3].

Important Safety and Research Considerations

- Toxicity Profile: Historically, large doses of this compound (5-15 grams of the crude fungus) are known to cause vomiting, purging, and depression of the nervous, respiratory, and circulatory systems [5] [2].

- Challenges in Research: A major hurdle in standardizing research on F. officinalis and other medicinal polypores is the variability in extraction methods, insufficient chemical characterization of starting material, and the use of complex multi-component extracts, which hamper the reproducibility and comparability of studies [7] [3].

References

- 1. Agaric | Henriette's Herbal Homepage [henriettes-herb.com]

- 2. Boletus.—White Agaric. [henriettes-herb.com]

- 3. Antimicrobial properties of Fomitopsis officinalis in the light of ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound (Agaricinic Acid) | Adenine Nucleotide ... [medchemexpress.com]

- 5. This compound induces mitochondrial permeability transition ... [sciencedirect.com]

- 6. Antiviral activity from medicinal mushrooms [patents.google.com]

- 7. European medicinal polypores – A modern view on ... [sciencedirect.com]

agaric acid mitochondrial permeability transition mechanism

Proposed Molecular Mechanism

Based on the experimental data, the mechanism of agaric acid action can be summarized as follows:

- Binding to ANT: The citrate moiety of this compound, bearing negative charges, interacts with the nucleotide-binding site on the cytosolic side of the adenine nucleotide translocase (ANT), a protein in the inner mitochondrial membrane [1] [2]. This interaction is competitive with ADP [1] [2].

- Stabilization in the Membrane: The hydrophobic alkyl chain of this compound inserts into the lipid milieu of the inner membrane, stabilizing its interaction with ANT. This makes the process highly dependent on membrane fluidity [1] [2].

- Pore Opening: Binding of this compound locks the ANT in a conformation that favors the conversion from a specific transporter to a non-specific channel, thereby inducing the opening of the mitochondrial permeability transition pore (mPTP) [1] [2].

- Consequence of Pore Opening: The open pore allows the free diffusion of small molecules and ions [3]. This leads to:

- Collapse of the proton gradient and membrane potential, uncoupling oxidative phosphorylation [3].

- Osmotic swelling of the matrix, potentially rupturing the outer membrane [3].

- Efflux of calcium and glutathione [4].

- Increased production of reactive oxygen species (ROS) and oxidative damage to lipids and proteins, further promoting mPTP opening [4].

- Release of cytochrome c, initiating apoptosis [4] [3].

The following diagram illustrates this sequence of events and its consequences.

Key Experimental Protocols

To study the mechanism of this compound, several standard mitochondrial assays are employed. The following table outlines the core methodologies cited in the research.

| Assay | Key Details | Measured Parameters |

|---|---|---|

| Calcium Retention Capacity (CRC) | Mitochondria incubated in basic medium (e.g., 125 mM KCl, 10 mM succinate) with Ca²⁺ pulses. This compound added to induce pore opening [4]. | Ca²⁺ movements via spectrophotometer using metallochromic indicator Arsenazo III (675-685 nm) [4] [2]. |

| Transmembrane Potential (ΔΨ) | Mitochondria incubated with succinate as substrate. Potential-sensitive dyes used [1] [4]. | Change in fluorescence of Safranine O [2] or other potential-sensitive dyes. |

| Mitochondrial Swelling | Mitochondria incubated in isotonic medium. Pore opening allows solute influx [1] [4]. | Decrease in absorbance/turbidity at 540 nm [4] [2]. |

| ANT Labeling | Mitochondria pre-incubated with AA, then treated with fluorescent thiol reagent eosin-5-maleimide (EMA) [1] [4]. | Fluorescence detection after SDS-PAGE; reduced labeling indicates AA blocks access to Cys residue on ANT [1] [4]. |

| Oxidative Stress Markers | H₂O₂: Acetyl-3,2-dihydrophenoxazine + horseradish peroxidase → resorufin fluorescence (530-590 nm) [4]. Lipid Peroxidation: Thiobarbituric acid reactive substances (TBARS) assay [4]. | H₂O₂ content and malondialdehyde (MDA) levels as indicators of oxidative damage [4]. |

Context and Current Scientific Debate

It is important to note that while the evidence strongly supports ANT as a key target for this compound, the exact molecular identity of the mPTP is a subject of ongoing debate in the field [5]. The current consensus, as of a 2023 review, is that the mitochondrial F-ATP synthase is also a strong candidate for the pore-forming unit, with ANT playing a critical regulatory role [5]. This compound remains a valuable pharmacological tool for studying the classic, ANT-dependent pathway of permeability transition.

References

- 1. This compound induces mitochondrial permeability transition ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces mitochondrial permeability transition ... [sciencedirect.com]

- 3. Mitochondrial permeability transition pore [en.wikipedia.org]

- 4. Interaction of this compound with the Adenine Nucleotide ... [pmc.ncbi.nlm.nih.gov]

- 5. Identity, structure, and function of the mitochondrial ... [nature.com]

Biological Target: Adenine Nucleotide Translocase (ANT)

ANT is a crucial protein in the inner mitochondrial membrane that exchanges mitochondrial ATP for cytosolic ADP, making it essential for cellular energy distribution [1]. Humans have four ANT isoforms with distinct expression patterns and functions [2] [3] [1].

| Isoform | Primary Expression | Key Function and Notes |

|---|---|---|

| ANT1 (SLC25A4) | Heart, skeletal muscle [2] [1] | Exports ATP from mitochondria; pro-apoptotic [2]. |

| ANT2 (SLC25A5) | Proliferative, undifferentiated cells (e.g., fibroblasts) [2] | Highly expressed in cancers; imports glycolytic ATP to maintain mitochondrial potential and support cell survival; not pro-apoptotic [2]. |

| ANT3 (SLC25A6) | Ubiquitous (e.g., liver) [2] [1] | Exports ATP from mitochondria; constitutively expressed [2]. |

| ANT4 (SLC25A31) | Testis (meiotic germ cells) [3] | Essential for spermatogenesis; target for male contraceptive development [3]. |

Agaric Acid as an ANT Antagonist

This compound, derived from fungi such as Laricifomes officinalis and Polyporus officinalis, interacts with ANT to induce Mitochondrial Permeability Transition (MPT), a process linked to cell death [4] [5] [6]. The sequence of events is as follows:

This compound also inhibits citrate transport in liver mitochondria, a key step in the fatty acid synthesis pathway, thus regulating lipid metabolism [4] [6].

Quantitative Data on this compound's Effects

The table below summarizes key experimental findings from the search results:

| Experimental Model/System | Observed Effect(s) of this compound | Reported Concentrations/Doses |

|---|---|---|

| Isolated Rat Renal Cortical Mitochondria [6] | Accelerated Ca²⁺ release; collapse of transmembrane potential; mitochondrial swelling. | 2.5 - 20 μM |

| In Vivo (Female Sprague-Dawley Rats) [6] | Inhibition of lipogenesis in liver and adipose tissue; affected weight gain and food intake. | 1% and 4% of diet (for 3 weeks) |

| Salmonella Typhimurium Biofilms [7] | Inhibition of biofilm formation; abrogation of swimming motility; downregulation of flagellar genes. | 100 μM (incubated for 24-48 h) |

Experimental Protocols for ANT Inhibition

While the search results don't provide step-by-step lab manuals, they describe key methodologies for studying ANT inhibition.

1. ADP/ATP Exchange Assay Using Yeast Mitochondria This is a primary functional assay for directly measuring ANT activity [3].

- Principle: Measures the rate of radioactive ADP uptake into isolated mitochondria in exchange for endogenous ATP, or vice versa.

- Key Steps:

- Mitochondria Isolation: Mitochondria are isolated from yeast strains where endogenous ANT genes have been replaced with a specific human ANT isoform (e.g., human ANT4) [3].

- Inhibitor Incubation: Isolated mitochondria are pre-incubated with the inhibitor (e.g., this compound dissolved in DMSO) or a vehicle control [3].

- Transport Reaction: The reaction is initiated by adding radiolabeled ADP or ATP. The reaction is stopped after a short, defined period.

- Analysis: Mitochondria are separated, and the amount of accumulated radiolabeled nucleotide is measured to calculate the exchange rate. IC₅₀ values can be determined from dose-response curves [3].

2. Assessment of Mitochondrial Permeability Transition This assay evaluates the downstream consequences of ANT inhibition [6] [8].

- Calcium Flux: Mitochondria are loaded with Ca²⁺, and this compound is added. The efflux of Ca²⁺ into the external medium is monitored using a Ca²⁺-sensitive dye or electrode [6].

- Membrane Potential (ΔΨm): The collapse of the electrochemical gradient is measured using fluorescent dyes like JC-1 or Rhodamine 123, which accumulate in mitochondria in a potential-dependent manner [6] [8].

- Mitochondrial Swelling: The induction of MPT causes mitochondrial swelling, which can be observed as a decrease in light absorbance (optical density) of the mitochondrial suspension [6] [8].

Research and Therapeutic Applications

The unique properties of ANT and its inhibition by compounds like this compound open several research and therapeutic avenues:

- Cancer Metabolism: Targeting ANT2 is a promising strategy. Inhibiting ANT2 in glycolytic cancer cells could disrupt their ability to maintain mitochondrial membrane potential, potentially triggering cell death [2].

- Male Contraception: ANT4 is essential for spermatogenesis and is a validated target for non-hormonal male contraceptives. Research focuses on developing small-molecule inhibitors specific to the unique structure of ANT4 to avoid side effects from inhibiting other isoforms [3].

- Anti-biofilm Agent: this compound inhibits biofilm formation in pathogens like Salmonella Typhimurium, Pseudomonas aeruginosa, and Staphylococcus aureus by interfering with flagellar motility, presenting potential as an anti-virulence compound [7].

- Metabolic Regulation: Through its inhibition of citrate transport and effects on lipid metabolism, this compound serves as a tool for studying fatty acid and sterol synthesis [4] [6].

Important Considerations for Researchers

- Isoform Selectivity: A major challenge is developing inhibitors specific to one ANT isoform (e.g., ANT2 or ANT4) to minimize off-target effects on essential energy metabolism in healthy tissues [2] [3].

- Cellular Context Matters: The effect of ANT inhibition can vary. In cancer cells reliant on glycolysis, ANT2 inhibition may be detrimental, whereas in healthy oxidative cells, it could be harmful [2].

- Tool Compound: this compound is a useful tool for basic research to probe ANT function and induce MPT. Its natural origin and broad effects, however, may limit its direct therapeutic use, highlighting the need for more optimized synthetic derivatives [4] [6].

References

- 1. Adenine nucleotide translocator [en.wikipedia.org]

- 2. 2 is a key mitochondrial protein in... Adenine nucleotide translocase [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of adenine nucleotide translocase 4 inhibitors by ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound [en.wikipedia.org]

- 5. | Mitochondrial Metabolism | AChR | TargetMol this compound [targetmol.com]

- 6. This compound (Agaricinic Acid) | Adenine Nucleotide ... [medchemexpress.com]

- 7. This compound reduces Salmonella biofilm formation by ... [sciencedirect.com]

- 8. Agaricic acid | adenine nucleotide translocase antagonist [invivochem.com]

Core Signaling Pathways in Hepatic Lipid Metabolism

The table below summarizes the central cellular signaling pathways involved in regulating lipid metabolism in the liver, which are primary targets for therapeutic intervention [1].

| Signaling Pathway | Cellular Regulation & Metabolic Effects |

|---|---|

| AKT (PKB) | Key regulator of intracellular signals mediating cell survival. The PI3K/AKT/mTOR pathway results in macromolecule biosynthesis, regulates lipogenesis, and controls the expression of lipogenic genes. Caloric abundance activates mTOR, leading to increased lipid droplets [1]. |

| AMPK | An energy sensor activated when cellular ATP is depleted (e.g., high energy demand or caloric restriction). Its activation suppresses key lipogenic factors (e.g., SREBP-1), reducing triglyceride and cholesterol synthesis. It also increases fatty acid oxidation and insulin sensitivity [1]. |

| SREBP (Sterol Regulatory Element-Binding Proteins) | Master transcription factors that control the expression of lipogenic genes and cholesterol metabolism. Continued activation, often driven by mTORC1 in states of caloric abundance, is associated with ER stress, inflammation, and steatosis (fatty liver) [1]. |

| PPAR (Peroxisome Proliferator-Activated Receptors) | Crucial regulators of lipid and glucose homeostasis. PPAR-α activation increases fatty acid β-oxidation and reduces liver lipid accumulation. PPAR-γ influences insulin sensitivity, lipogenesis, and fat storage [1]. |

| JNK | Related to insulin resistance. Its activation, often by inflammatory signals like TNF-α, can lead to decreased mitochondrial activity and increased fat accumulation, contributing to conditions like non-alcoholic steatohepatitis (NASH) [1]. |

Experimental & Analytical Methodologies

For a comprehensive evaluation of a compound's effect on lipid metabolism, the following methodologies, as evidenced in recent studies, are critical.

Lipidomics Analysis

Lipidomics is a powerful approach for the systematic identification and quantification of lipid molecules. It is essential for diagnosing lipid-related diseases and identifying specific lipid biomarkers and metabolic pathways affected by an intervention [2].

- Typical Workflow: A common protocol involves extracting lipids from tissues (e.g., liver) using solvents like methyl-tert-butyl ether (MTBE) and methanol. The extracted lipids are then analyzed using techniques such as Ultra-High Performance Liquid Chromatography coupled with a Q-TOF Tandem Mass Spectrometer (UHPLC-Q-TOF-MS/MS). This technology can identify and quantify thousands of lipid molecules across multiple subclasses, such as glycerophospholipids (GP), glycerolipids (GL), sphingolipids (SP), and fatty acyls (FA) [3] [2].

- Data Visualization: Effective interpretation of lipidomics data relies on multivariate statistical analysis and graphical representations, such as:

- PCA (Principal Component Analysis) Plots: To visualize overall clustering and separation between sample groups based on their global lipid profiles [4].

- Volcano Plots: To identify lipids that are significantly differentially abundant by plotting statistical significance (p-value) against the magnitude of change (fold-change) [4].

The following diagram illustrates a typical lipidomics workflow from sample preparation to data analysis.

Integrated Multi-Omics Approaches

To move beyond correlation and understand the mechanistic basis of lipid changes, integrating lipidomics with other data layers is highly effective.

- Lipidomics & Transcriptomics: Correlating lipid abundance data with gene expression data (RNA-Seq) can map lipid changes to the regulation of specific metabolic pathways. For example, a study on foxtail millet identified how differentially expressed genes (DEGs) for enzymes like

FATA/B,DGAT, andACCASEwere directly linked to the measured levels of triacylglycerols (TGs) and other lipids [3]. This helps pinpoint the key enzymatic steps targeted by an intervention.

A Practical Path Forward

Given the absence of specific data on agaric acid, I suggest the following steps to advance your research:

- Refine Your Search Strategy: You may find more targeted information by searching for the specific compound using its standard chemical name (e.g., Agaricic acid or Laricic acid) in specialized databases like PubMed, SciFinder, or Google Scholar.

- Leverage Foundational Knowledge: Use the pathways and methods detailed above as a checklist for designing your own experimental studies on this compound. Assessing its impact on the AMPK/SREBP/PPAR-α axis would be a scientifically sound starting point.

- Explore Analogous Compounds: Review the mechanisms of other natural products that regulate lipid metabolism through the gut-liver axis [5] or that target de novo lipogenesis [6]. This can provide valuable hypotheses for how this compound might function.

References

- 1. Central cellular signaling pathways involved with the ... [redalyc.org]

- 2. Hepatic lipidomics analysis reveals the anti-obesity effects of ... [pmc.ncbi.nlm.nih.gov]

- 3. Integrated Lipidomic and Transcriptomic Analysis Reveals ... [pmc.ncbi.nlm.nih.gov]

- 4. Visualizing Metabolomics Data: Graphical Insights [metabolomics.creative-proteomics.com]

- 5. Targeting the gut microbiota and lipid metabolism [frontiersin.org]

- 6. Unraveling the intricate relationship between lipid ... [frontiersin.org]

Agaric Acid: Comprehensive Technical Review of Historical Medical Uses and Modern Research Perspectives

Executive Summary

Agaric acid, a triterpenoid compound primarily sourced from the Laricifomes officinalis fungus, possesses a rich historical profile in traditional medicine alongside emerging scientific relevance in contemporary drug discovery. This comprehensive technical review synthesizes documented traditional applications with current mechanistic and pharmacological research. Historical records indicate predominant use of this compound and its source fungi for treating excessive sweating (hyperhidrosis), febrile conditions, and as a topical hemostatic agent. Modern investigations have revealed its potent mitochondrial targeting capabilities, specifically through induction of mitochondrial permeability transition pore (mPTP) opening, and dose-dependent cytotoxic activity against human hepatoma HepG2 cells. Despite promising mechanistic data, the current evidence base remains limited by insufficient clinical studies, undefined therapeutic windows, and incomplete safety profiling. This review identifies critical research gaps and proposes standardized experimental frameworks to advance this compound's therapeutic translation, presenting a strategic roadmap for researchers and drug development professionals in natural product development.

Chemical Background and Historical Context

Chemical Identity and Natural Sources

Structural Characteristics: this compound (also known as agaricin, laricic acid, or agaricinic acid) is a triterpenoid compound with a complex multi-ring structure. While specific structural details were not fully elaborated in the search results, its classification indicates characteristic triterpenoid properties including limited water solubility and acidic functional groups that contribute to its biological activities.

Primary Natural Source: The compound is predominantly isolated from the Laricifomes officinalis fungus (formerly known as Fomitopsis officinalis or Agaricus albus), a bracket fungus that primarily grows on larch trees. Historically, the fungal fruiting body was dried, powdered, and processed for medicinal use. It is crucial to distinguish this from Amanita muscaria, which contains different primary bioactive compounds (muscimol and ibotenic acid) despite the similar common name "fly agaric" [1] [2].

Historical Medical Applications

Historical medical applications of this compound and its source fungus reflect centuries of ethnomycological practice, primarily documented in European medical traditions. As summarized in Table 1, its uses targeted specific physiological processes, particularly sweating and bleeding.

Table 1: Documented Historical Medical Uses of this compound and Source Fungus

| Medical Application | Traditional Formulation | Geographic Prevalence | Historical Period |

|---|---|---|---|

| Antihidrotic (Reduces sweating) | Powdered fungus ingested orally | Widespread European use | 18th-20th centuries |

| Antipyretic (Reduces fever) | Various preparations | European medical practice | Pre-antibiotic era |

| Hemostatic (Controls bleeding) | Topical application of powder | Traditional European | Historical documentation |

| Anti-diarrheal | Not specified | Limited documentation | Traditional use |

| Treatment of respiratory ailments | Not specified | Limited documentation | Traditional use |

The most well-documented historical application was as an antihidrotic agent for managing excessive sweating (hyperhidrosis). Medical practitioners administered powdered fungal material orally, with effects typically manifesting within several hours and persisting for extended durations. Historical posology recommended careful dose titration to balance therapeutic efficacy against potential gastrointestinal discomfort. The physiological mechanism underlying this sweat-reducing effect remains incompletely characterized in modern pharmacological terms, though it may relate to neuroexcitatory modulation or autonomic nervous system effects [2].

Modern Research on Biological Activities

Mitochondrial Targeting and Anticancer Potential

Contemporary research has elucidated specific molecular mechanisms underlying this compound's biological activity, particularly its interactions with mitochondrial components:

mPTP Induction Mechanism: this compound functions as a potent inducer of mitochondrial permeability transition pore (mPTP) opening through direct interaction with the adenine nucleotide translocase (ANT). This interaction occurs in a membrane fluidity-dependent manner, facilitating pore formation in the inner mitochondrial membrane. Subsequent mitochondrial swelling and loss of membrane potential trigger apoptotic cascades through cytochrome c release, establishing this compound's mechanism as a mitochondrial-targeted cytotoxic agent [3].

Dose-Dependent Cytotoxicity: Research employing nanoparticle formulations of this compound demonstrated concentration-dependent effects against human hepatoma HepG2 cells. Low concentrations (EC({50}) = 32.8 μg/mL) stimulated metabolic activity, while higher concentrations (IC({50}) = 602.1 μg/mL) significantly suppressed cell viability. This biphasic response profile suggests potential therapeutic applications at appropriate concentrations [3].

Table 2: Experimental Cytotoxicity Profile of this compound Nanoparticles in HepG2 Cells

| Parameter | Stimulatory Effect | Inhibitory Effect |

|---|---|---|

| Concentration Range | Low concentrations | High concentrations |

| EC({50})/IC({50}) | 32.8 μg/mL | 602.1 μg/mL |

| Observed Effect | Increased metabolic activity | Suppressed viability |

| Therapeutic Implication | Potential bioactivity at low doses | Cytotoxic/antitumor potential |

Additional Bioactivities

Anti-biofilm Properties: this compound demonstrates significant inhibition of Salmonella biofilm formation without affecting planktonic growth. Treatment results in downregulated transcription of flagellar motility genes and complete abrogation of swimming motility. Similar anti-biofilm effects were observed against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, positioning this compound as a promising anti-virulence compound with potential applications against antibiotic-resistant pathogens [4].

Enzyme Inhibition: Early studies identified this compound as an inhibitor of mitochondrial enzymes, including those involved in fatty acid synthesis, suggesting potential applications in metabolic disorder research. The compound demonstrated specific inhibition of de novo fatty acid synthesis in isolated hepatocytes from female rats, indicating possible lipid metabolism modulation capabilities [3].

Molecular Mechanisms and Signaling Pathways

The molecular mechanisms of this compound primarily involve mitochondrial targeting and cellular death pathways. The following diagram illustrates the established sequence of events leading to apoptosis:

Diagram: this compound induces apoptosis via mitochondrial permeability transition pore formation.

Additional Pathway Considerations

Beyond its established mitochondrial mechanism, this compound may influence multiple cellular processes:

Calcium Signaling: The mPTP opening induced by this compound potentially disrupts calcium homeostasis, creating pro-apoptotic conditions through calcium release from mitochondria [3].

Oxidative Stress Response: While not explicitly documented in the available literature, compounds with similar mitochondrial effects typically influence reactive oxygen species (ROS) production, suggesting a possible secondary mechanism contributing to this compound's cytotoxic profile.

Transcription Modulation: The observed downregulation of flagellar genes in Salmonella indicates potential gene regulatory effects, though the precise transcription factors involved require further characterization [4].

Experimental Protocols and Methodologies

Cytotoxicity Assessment Protocol

Research on this compound's antitumor properties employed systematic cytotoxicity testing using human hepatoma HepG2 cells:

Nanoparticle Preparation: this compound was formulated as stable nanoparticles with mean hydrodynamic size of 200 nm and zeta potential of -57 mV, optimizing cellular uptake and bioavailability. This formulation addressed the compound's inherent solubility limitations [3].

Cell Viability Assays: Metabolic activity and cell viability were quantified using standardized colorimetric assays (MTT/XTT). Experiments included dose-response curves spanning concentrations from 10 μg/mL to 1 mg/mL, with exposure durations typically ranging 24-72 hours. Each assay incorporated appropriate controls and replication (typically n≥6) to ensure statistical reliability [3].

Data Analysis: Dose-response relationships were analyzed to calculate half-maximal effective (EC(_{50})) and inhibitory (IC(_{50})) concentrations using four-parameter logistic regression. Statistical significance was determined via ANOVA with post-hoc testing (p<0.05 threshold) [3].

Anti-biofilm Activity Assessment

The anti-biofilm properties of this compound were characterized through bacterial culture models:

Biofilm Formation Assay: Salmonella Typhimurium cultures were grown in appropriate media with sub-inhibitory concentrations of this compound. Biofilm mass was quantified using crystal violet staining methods, comparing treated and untreated samples [4].

Motility Analysis: Swimming motility was assessed on low-agar plates containing this compound. Motility diameters were measured after incubation, demonstrating complete abrogation of movement in treated samples [4].

Gene Expression Profiling: A GFP-promoter fusion library of biofilm-related genes enabled identification of downregulated pathways. Transcriptional analysis confirmed suppression of flagellar biosynthesis genes [4].

Extraction and Purification Methods

While specific this compound extraction protocols were not detailed in the search results, advanced extraction methodologies for fungal compounds provide guidance:

Accelerated Solvent Extraction (ASE): For related fungal polysaccharides, optimal extraction employs high pressure (10 MPa) and elevated temperature (71°C) with water as solvent for 6.5 minutes in 3 cycles. This approach maximizes yield while minimizing degradation [5].

Nanoparticle Formulation: this compound nanoparticles can be prepared using anti-solvent precipitation methods with stabilization through appropriate surfactants or polymers to achieve consistent particle size distribution and stability [3].

Research Gaps and Future Directions

The current scientific understanding of this compound reveals several critical knowledge gaps requiring attention:

Limited Clinical Validation: Despite promising mechanistic data, no recent clinical trials have evaluated this compound's safety or efficacy in humans. Historical use anecdotes provide limited evidence for modern therapeutic applications [2] [3].

Incomplete Safety Profile: The therapeutic window remains poorly defined, with potential hepatotoxicity concerns at higher concentrations. Comprehensive toxicological studies in relevant animal models are necessary [3].

Formulation Challenges: The compound's poor aqueous solubility and potential instability necessitate advanced formulation strategies, such as the nanoparticle approach demonstrated in recent research [3].

Synergistic Potential: Possible combinatorial effects with established chemotherapeutic agents or antibiotics remain unexplored despite promising mechanistic profiles for both anticancer and anti-biofilm applications [4] [3].

Recommended Research Priorities

Lead Optimization: Develop structural analogs with improved therapeutic indices through medicinal chemistry approaches, potentially modifying specific functional groups to enhance selectivity.

Preclinical Development: Conduct IND-enabling studies including ADME profiling, toxicology in multiple species, and formulation optimization according to FDA guidelines.

Mechanistic Elucidation: Employ omics technologies (transcriptomics, proteomics) to comprehensively characterize pathway interactions and identify potential biomarker signatures of activity.

Combination Therapy Screening: Systematically evaluate this compound in combination with standard-care therapeutics across relevant cancer and infection models to identify potential synergistic partnerships.

Conclusion

References

- 1. Fly agaric | Description, Mushroom, Hallucinogen, ... [britannica.com]

- 2. harmfulness and potential health benefits of the fly agaric ... [termedia.pl]

- 3. Biological Activity of Agaricinic Acid Nanoparticles against ... [link.springer.com]

- 4. This compound reduces Salmonella biofilm formation by ... [sciencedirect.com]

- 5. Optimization Extraction and Antioxidant Activity of Crude ... [mdpi.com]

agaric acid Ca2+ efflux mitochondrial swelling

Core Mechanism of Action

The diagram below illustrates how agaric acid triggers the key events leading to mitochondrial swelling.

The mechanism involves several key steps:

- Interaction with ANT: this compound directly interacts with the adenine nucleotide translocase (ANT), a regulatory component of the mPTP complex [1] [2].

- Pore Opening: This interaction induces a conformational change in the ANT, promoting the opening of the mPTP [1].

- Ion Flux and Swelling: The open pore allows the free efflux of calcium ions (Ca²⁺) from the matrix and dissipates the vital transmembrane electric gradient (ΔΨ). The influx of water due to the osmotic imbalance causes the mitochondria to swell [1] [3].

- Oxidative Stress: The collapse of ΔΨ amplifies the production of reactive oxygen species (ROS), which can oxidize critical thiol groups on the ANT, further stabilizing the pore in an open state. This oxidative stress also promotes the detachment of cytochrome c from the inner mitochondrial membrane [1].

This process can be inhibited by the antioxidant tamoxifen and the classic mPTP inhibitor cyclosporine A (CsA) [1].

Key Experimental Findings and Data

The table below summarizes quantitative data from experiments using rat kidney cortex mitochondria.

| Parameter Measured | Effect of this compound (3 μM) | Inhibition by Tamoxifen (20 μM) | Inhibition by CsA | Citation |

|---|---|---|---|---|

| Ca²⁺ Efflux | Induced fast release from matrix | Completely abolished | Completely abolished | [1] |

| Membrane Potential (ΔΨ) | Fast, irreversible drop | Prevented | Not Shown | [1] |

| Mitochondrial Swelling | Fast and extensive swelling | Inhibited | Inhibited | [1] |

| H₂O₂ Production | Significantly increased | Reduced to baseline | Not Shown | [1] |

| SOD Activity | ~50% inhibition | Partially restored | Not Shown | [1] |

| Lipid Peroxidation | Increased (TBARS) | Inhibited | Not Shown | [1] |

| Cytochrome c Detachment | Promoted release from membrane | Prevented | Not Shown | [1] |

Key experimental conditions include:

- Mitochondrial Source: Rat kidney cortex [1].

- Basic Assay Medium: 125 mM KCl, 10 mM succinate, 3 mM phosphate, 10 mM HEPES, 5 μg rotenone, 2 μg oligomycin, pH 7.3 [1].

- This compound Concentration: Typically 3 μM was used to induce effects, with a studied range of 2.5-20 μM [1] [2].

Essential Experimental Protocols

To study this compound's effects, researchers use several standard mitochondrial assays. The workflow for a typical experiment is as follows:

Here are the methodologies for key assays, as described in the research:

Calcium Retention Capacity (CRC) and Efflux

- Purpose: Measures the ability of mitochondria to retain accumulated calcium and the kinetics of its release upon mPTP opening.

- Method: Mitochondria are incubated in the basic assay medium with the addition of Arsenazo III (a metallochromic Ca²⁺ indicator). Ca²⁺ movements are followed spectrophotometrically at 675–685 nm. The addition of this compound induces a rapid release of accumulated Ca²⁺, which is recorded as a change in absorbance [1].

Mitochondrial Swelling

- Purpose: A classic assay for mPTP opening, as pore opening leads to osmotic swelling.

- Method: Mitochondrial swelling is monitored by a decrease in light scattering, measured as a drop in absorbance at 540 nm using a spectrophotometer. The onset and extent of swelling after this compound addition indicate the degree of mPTP opening [1].

Membrane Potential (ΔΨ) Measurement

- Purpose: To assess the integrity of the proton gradient across the inner mitochondrial membrane.

- Method: The safranine O dye is used. This dye distributes between the matrix and external medium based on ΔΨ, and its aggregation state causes a spectral shift. The fluorescence or absorbance of safranine is monitored, where a drop in signal indicates a collapse of ΔΨ [1].

Detection of ANT Interaction

- Purpose: To probe the conformational state and thiol group accessibility of the ANT.

- Method: Mitochondria are pre-incubated with this compound and/or inhibitors like tamoxifen. The thiol reagent eosin-5-maleimide (EMA), which labels critical cysteine residues (e.g., Cys159) on the ANT, is then added. The samples are run on SDS-PAGE under non-reducing conditions, and the fluorescence intensity of EMA-bound ANT is detected with a UV lamp. Reduced labeling indicates that this compound has modified or protected the thiol site [1].

Key Insights for Research Applications

For your work in drug development, consider these points:

- Mechanistic Probe: this compound serves as a specific tool to study ANT-dependent mPTP opening, distinct from inducers that act primarily through oxidative stress [1].

- Therapeutic Link: Understanding mPTP opening is crucial for diseases involving ischemia-reperfusion injury (like heart attack and stroke) and neurodegenerative disorders [4] [5]. Inhibiting this pore is a significant therapeutic strategy.

- Experimental Design: Always include calcium in the assay medium, as it is a critical cofactor for this compound-induced mPTP opening [1]. Run controls with established inhibitors like Cyclosporine A (CsA, 1-2 μM) to confirm that the observed effects are specific to mPTP.

References

- 1. Interaction of this compound with the Adenine Nucleotide ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Agaricinic Acid) | Adenine Nucleotide ... [medchemexpress.com]

- 3. Interaction of this compound with the Adenine Nucleotide ... [bohrium.com]

- 4. Signaling pathways regulating mitochondrial calcium efflux [pmc.ncbi.nlm.nih.gov]

- 5. Harnessing mitochondrial biogenesis to combat acute kidney ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Agaric Acid for Biofilm Inhibition in Salmonella

Introduction

Bacterial biofilms represent a significant challenge in both healthcare and food safety sectors, contributing to persistent infections and contamination events. Salmonella enterica serovar Typhimurium, in particular, forms resilient biofilms that enhance its resistance to antimicrobial treatments and disinfectants. Agaric acid (2-hydroxynonadecane-1,2,3-tricarboxylic acid), a fatty acid naturally produced by certain fungi, has emerged as a promising anti-virulence compound that specifically inhibits biofilm formation without affecting planktonic bacterial growth. These application notes provide detailed protocols and experimental data supporting the use of this compound as a potent biofilm inhibitor against Salmonella and other clinically relevant pathogens, offering researchers a comprehensive resource for investigating anti-biofilm strategies. [1] [2]

Mechanism of Action

This compound exerts its anti-biofilm activity through targeted interference with bacterial motility rather than through bactericidal mechanisms. At the molecular level, this compound downregulates transcription of genes responsible for flagellar motility, particularly affecting the flagellar sigma factor fliA and the motor protein motA. This disruption abrogates swimming motility, which is essential for initial surface attachment during biofilm formation. Importantly, this compound does not inhibit planktonic growth at biofilm-inhibitory concentrations, positioning it as an anti-virulence agent that specifically targets biofilm-associated behaviors without exerting selective pressure for traditional antibiotic resistance. [1] [2]

Table 1: Mechanism of Action of this compound Against Salmonella Biofilm Formation

| Target Component | Gene/Protein Affected | Effect | Functional Consequence |

|---|---|---|---|

| Flagellar Sigma Factor | fliA | Downregulated transcription | Reduced expression of class III flagellar genes |

| Flagellar Motor Protein | motA | Downregulated transcription | Abrogated flagellar rotation |

| Anti-Sigma Factor | flgM | Downregulated transcription | Disrupted flagellar assembly regulation |

| Master Motility Regulator | flhDC | Transiently increased | Compensatory response without functional output |

| Swimming Motility | N/A | Completely inhibited | Prevented initial surface attachment |

Experimental Data and Efficacy

This compound demonstrates concentration-dependent inhibition of Salmonella biofilm formation, with significant effects observed at concentrations above 100 μM and nearly complete inhibition (99.9%) at 800 μM. This biofilm inhibition occurs without bactericidal effects, as the minimal inhibitory concentration (MIC) for planktonic cells is substantially higher (8 mM). The compound also exhibits broad-spectrum activity against other clinically relevant pathogens including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. Critically, biofilms formed in the presence of sub-inhibitory concentrations of this compound show enhanced susceptibility to conventional disinfectants like hydrogen peroxide, suggesting potential combination therapy approaches. [1] [2]

Table 2: Experimental Efficacy Data of this compound Against Salmonella Biofilms

| Parameter | Result | Experimental Conditions | Significance |

|---|---|---|---|

| Biofilm Inhibition (Crystal Violet) | 99.9% at 800 μM | 24-48h, preventive treatment | p<0.05 vs. control |

| Effective Concentration Range | 100-800 μM | Calgary biofilm device | Concentration-dependent |

| Planktonic Growth MIC | 8 mM | LB broth, 24h | No bactericidal effect at biofilm-inhibitory concentrations |

| Metabolic Activity | Reduced | ATP measurement | Decreased biofilm viability |

| Hydrogen Peroxide Susceptibility | Significantly increased | 0.25% H₂O₂, 48h biofilm | p<0.05 vs. control biofilm |

| Ciprofloxacin Susceptibility | Increased (not significant) | 1 μM, 48h biofilm | Enhanced antibiotic efficacy |

Detailed Experimental Protocols

Biofilm Inhibition Assay (Crystal Violet Method)

Purpose: To quantify the inhibitory effect of this compound on Salmonella biofilm formation using crystal violet staining. [2] [3]

Procedure:

- Prepare overnight culture of Salmonella Typhimurium in LB broth at 37°C with shaking (120 rpm).

- Dilute the culture to OD₆₀₀ ≈ 0.5 (approximately 10⁸ CFU/mL) in fresh LB broth.

- Add this compound to achieve final concentrations ranging from 100-800 μM in a 96-well microtiter plate. Include untreated controls.

- Incubate statically for 24-48 hours at 37°C to allow biofilm formation.

- Carefully remove planktonic cells and rinse wells twice with sterile distilled water.

- Fix biofilms by air-drying for 40 minutes.

- Stain with 0.1% crystal violet (200 μL/well) for 20 minutes.

- Remove unbound dye and rinse twice with distilled water.

- Solubilize bound crystal violet in 33% glacial acetic acid (200 μL/well) for 20 minutes.

- Measure absorbance at 570 nm using a microplate reader.

Notes:

- Specific biofilm formation (SBF) can be calculated by normalizing OD₅₇₀ values with bacterial growth (OD₆₃₀).

- Include positive controls (known biofilm inhibitors) and negative controls (medium only) for comparison.

- For food model applications, substitute LB broth with relevant food matrices such as milk or chicken juice. [3]

Swimming Motility Assay (Soft Agar)

Purpose: To assess the effect of this compound on flagellar-mediated motility using soft agar plates. [2]

Procedure:

- Prepare swimming motility agar (1% tryptone, 0.5% NaCl, 0.3% agar) and autoclave.

- Cool to approximately 50°C and add this compound to desired concentrations (100-800 μM).

- Pour into Petri plates and allow to solidify.

- Spot 2 μL of overnight bacterial culture (OD₆₀₀ ≈ 0.5) at the center of each plate.

- Incubate upright for 8-16 hours at 37°C.

- Measure halo diameter of bacterial migration from the inoculation point.

Notes:

- Include untreated controls and motility-deficient mutants (e.g., ΔmotA) as controls.

- The complete absence of halo formation indicates total motility inhibition, as observed with this compound treatment.

- Motility inhibition should correlate with downregulation of flagellar genes in transcriptional analyses.

Biofilm Susceptibility Testing

Purpose: To evaluate the enhanced susceptibility of this compound-treated biofilms to antimicrobial agents. [2]

Procedure:

- Establish biofilms in 96-well plates as described in Protocol 4.1, with and without sub-inhibitory concentrations of this compound (100-200 μM).

- After 48 hours of incubation, carefully remove the growth medium.

- Add fresh medium containing either:

- 0.25% hydrogen peroxide (common disinfectant)

- 1 μM ciprofloxacin (fluoroquinolone antibiotic)

- Incubate for an additional 2-4 hours at 37°C.

- Remove antimicrobial and rinse gently with sterile saline.

- Quantify viable cells by either:

- CFU enumeration: Scrape biofilm, vortex, serially dilute, and plate on LB agar.

- Metabolic assays: Use resazurin or MTT to measure metabolic activity.

Notes:

- This compound pretreatment typically results in significantly enhanced killing by hydrogen peroxide.

- The inoculum effect (lower initial cell number) and reduced matrix protection both contribute to increased susceptibility.

Broad-Spectrum Biofilm Inhibition Screening

Purpose: To evaluate the efficacy of this compound against biofilms of other clinically relevant pathogens. [2]

Procedure:

- Select test strains including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli.

- Follow Protocol 4.1 with appropriate modifications to growth media and incubation times for each species.

- Include species-specific controls for optimal biofilm formation.

- Compare inhibition patterns across species to determine spectrum of activity.

Notes:

- E. coli strains may show greater sensitivity to this compound, with significant inhibition observed at concentrations as low as 12.5 μM.

- Species-specific biofilm formation dynamics may require adjustment of incubation times.

Mechanism and Workflow Visualization

Figure 1: Mechanism of this compound-Mediated Biofilm Inhibition in Salmonella - This diagram illustrates the molecular pathway through which this compound inhibits biofilm formation by downregulating flagellar gene expression and impairing bacterial motility.

Figure 2: Experimental Workflow for this compound Biofilm Inhibition Studies - This workflow outlines the key steps in evaluating the anti-biofilm efficacy of this compound, including primary biofilm assessment and complementary assays.

Discussion and Applications

The discovery that This compound specifically inhibits biofilm formation without bactericidal activity represents a promising approach in anti-virulence therapy. This strategy potentially reduces selective pressure for resistance development while effectively combating biofilm-associated contamination. The broad-spectrum activity of this compound against diverse bacterial pathogens suggests it may target conserved mechanisms of surface attachment and biofilm initiation, possibly through interference with c-di-GMP signaling or other central regulatory pathways controlling the transition from motility to sessility. [2] [4]

From an application perspective, this compound shows significant potential for preventive treatment in food industry settings where Salmonella biofilms pose persistent contamination risks. The observed synergy with conventional disinfectants like hydrogen peroxide suggests combination approaches could enhance eradication protocols while potentially reducing required disinfectant concentrations. Future research directions should include structure-activity relationship studies to identify potentially more potent analogs, formulation development for surface application, and efficacy testing in complex food matrix environments and animal infection models. [2] [3]

References

- 1. This compound reduces Salmonella biofilm formation by ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound reduces Salmonella biofilm formation by inhibiting ... [pmc.ncbi.nlm.nih.gov]

- 3. Propionate and Butyrate Inhibit Biofilm Formation of ... [mdpi.com]

- 4. Strategies for Interfering With Bacterial Early Stage Biofilms [frontiersin.org]

Comprehensive Application Notes and Protocols: Assessing Agaric Acid Effects on Mitochondrial Permeability Transition Pore

Introduction to Mitochondrial Permeability Transition

The mitochondrial permeability transition pore (mPTP) is a non-selective channel that forms in the inner mitochondrial membrane under conditions of elevated matrix calcium concentration and oxidative stress. This channel permits the free passage of molecules up to approximately 1.5 kDa, leading to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, mitochondrial swelling, and ultimately initiation of apoptotic and necrotic cell death pathways [1] [2]. The mPTP serves as a critical regulatory node in cellular fate decisions, with its prolonged opening being implicated in numerous pathological conditions including ischemia-reperfusion injury, neurodegenerative diseases, and various forms of cell death [3] [2].

While the exact molecular identity of the mPTP remains a subject of ongoing investigation, current evidence strongly implicates both the mitochondrial F-ATP synthase and the adenine nucleotide translocase (ANT) as core components, with cyclophilin D (CypD) serving as a critical regulatory protein that facilitates the transition to the pore-forming conformation [1] [4]. CypD is a matrix peptidyl-prolyl cis-trans isomerase that translocates to the inner membrane under stress conditions, where it interacts with both the OSCP subunit of F-ATP synthase and ANT to sensitize the mPTP to calcium-induced opening [2] [4]. The discovery that cyclosporin A (CsA) inhibits mPTP opening through its binding to CypD has been instrumental in establishing the role of mPTP in cell death pathways and provides a key pharmacological tool for validating mPTP involvement in experimental models [3] [2].

Table 1: Key Molecular Components of the Mitochondrial Permeability Transition Pore

| Component | Localization | Function | Modulators |

|---|---|---|---|

| F-ATP synthase | Inner mitochondrial membrane | ATP synthesis; putative pore-forming structure | Oligomycin (inhibitor); CypD binding to OSCP sensitizes pore opening |

| Adenine nucleotide translocase (ANT) | Inner mitochondrial membrane | ADP/ATP exchange; contributes to pore formation | Atractyloside (inducer); Bongkrekic acid (inhibitor) |

| Cyclophilin D (CypD) | Mitochondrial matrix | Regulatory protein that sensitizes mPTP to Ca²⁺ | Cyclosporin A (inhibitor); genetic ablation desensitizes pore opening |

| Voltage-dependent anion channel (VDAC) | Outer mitochondrial membrane | May facilitate permeation across outer membrane | Controversial role in core pore structure |

The following diagram illustrates the key regulatory mechanisms and molecular components involved in mPTP opening:

Experimental Design for Evaluating Agaric Acid Effects

Rationale and Strategic Approach

This compound (also known as agaricinic acid or laricic acid) is a naturally occurring carboxylic acid originally isolated from the fungus Fomitopsis officinalis (formerly Laricifomes officinalis). While historical uses have included antiperspirant properties, recent interest has emerged in its potential effects on mitochondrial function, particularly regarding modulation of the mPTP. A systematic approach to evaluating this compound's effects on mPTP should encompass multiple complementary assays to provide a comprehensive assessment of its activity and potential mechanisms of action.

The experimental strategy should include:

- Dose-response characterization to determine potency and efficacy

- Temporal analysis to distinguish between pore-opening and pore-inhibiting effects

- Mechanistic studies to elucidate potential molecular targets

- Validation in multiple model systems to ensure biological relevance

When designing experiments to evaluate this compound effects, researchers should consider the compound's physicochemical properties, including its solubility in aqueous buffers, potential for mitochondrial accumulation based on charge and lipophilicity, and stability under experimental conditions. Appropriate solvent controls should be included to account for potential vehicle effects, particularly if dimethyl sulfoxide (DMSO) is used for solubilization, with final DMSO concentrations not exceeding 0.1% to maintain mitochondrial integrity.

Assay Selection and Endpoint Measurements

A comprehensive assessment of this compound's effects on mPTP requires multiple orthogonal approaches to capture different aspects of pore regulation. The following assays provide complementary information that, when considered together, offer a robust evaluation of compound activity:

Table 2: Recommended Assay Panel for Evaluating this compound Effects on mPTP

| Assay Type | Key Measurements | Information Gained | Suitable Model Systems |

|---|---|---|---|

| Calcein-AM Cobalt Quenching | Calcein fluorescence in mitochondria | Direct assessment of pore opening in intact cells | Primary cells, cell lines, cultured neurons |

| Calcium Retention Capacity (CRC) | Ca²⁺ required to induce pore opening | Sensitivity of mPTP to calcium challenge | Isolated mitochondria from liver, heart, brain |

| Mitochondrial Swelling | Light scattering at 540 nm | Osmotic consequences of pore opening | Isolated mitochondria, mitoplasts |

| Membrane Potential Monitoring | ΔΨm using JC-1 or TMRM | Functional consequences on energy conservation | Intact cells, isolated mitochondria |

| CypD Binding Studies | Competitive binding with CsA | Molecular target engagement | Isolated mitochondria, recombinant proteins |

Each assay provides distinct advantages and limitations. The calcein-AM cobalt quenching assay offers single-cell resolution and is suitable for kinetic studies in living cells, while the calcium retention capacity assay provides a highly quantitative measure of mPTP sensitivity in isolated mitochondria. Mitochondrial swelling assays offer a simple, cost-effective method for high-throughput screening but may lack the sensitivity of fluorescence-based approaches.

Detailed Experimental Protocols

Calcein-AM Cobalt Quenching Assay for Intact Cells

The calcein-AM cobalt quenching assay provides a robust method for visualizing mPTP opening in intact cells through the selective retention of calcein fluorescence within mitochondria. This protocol has been adapted from established methods for monitoring mPTP during cellular reprogramming [5] and optimized for compound screening.

3.1.1 Materials and Reagents

- Cells of interest (primary cells or cell lines)

- Calcein-AM (Thermo Fisher, I35103 or equivalent)

- Cobalt chloride (CoCl₂)

- This compound (commercial source or purified)

- Cyclosporin A (positive control inhibitor)

- Ionomycin or Ca²⁺ ionophore (positive control inducer)

- Modified HBSS buffer (Thermo Fisher, 14175095)

- Culture medium appropriate for cell type

- Confocal microscope or fluorescence plate reader

3.1.2 Step-by-Step Procedure

Cell Preparation:

- Plate cells on appropriate imaging chambers or multiwell plates at 50-70% confluence

- Allow cells to adhere overnight under standard culture conditions

Loading and Quenching:

- Prepare loading solution containing 1 μM calcein-AM and 1 mM CoCl₂ in pre-warmed HBSS buffer

- Remove culture medium and add loading solution to cells

- Incubate for 15 minutes at 37°C in the dark

Compound Treatment:

- Prepare fresh solutions of this compound at desired concentrations (suggested range: 0.1-100 μM)

- Include controls: vehicle alone, 1 μM cyclosporin A (inhibitor control), 1 μM ionomycin (inducer control)

- After loading, gently wash cells twice with HBSS to remove extracellular calcein-AM and cobalt

- Add treatment solutions in HBSS buffer

Image Acquisition and Analysis:

- Acquire time-lapse images using confocal microscopy (excitation 488 nm, emission 515 nm)

- Collect images every 5 minutes for 60-90 minutes

- Quantify fluorescence intensity in individual mitochondria using region-of-interest analysis

- Normalize fluorescence to initial time point (F/F₀)

3.1.3 Technical Considerations

- Maintain consistent imaging parameters (exposure time, gain, laser power) across all experimental conditions

- Include a minimum of 3 technical replicates and 3 biological replicates

- For plate reader applications, measure fluorescence every 5 minutes with orbital shaking before each reading

- Verify mitochondrial localization using mitotracker stains in preliminary experiments

Calcium Retention Capacity (CRC) Assay in Isolated Mitochondria

The calcium retention capacity assay provides a quantitative measure of mitochondrial sensitivity to calcium-induced permeability transition in a controlled isolated system. This method directly assesses the primary regulatory mechanism of mPTP opening and is ideal for mechanistic studies of compound effects.

3.2.1 Materials and Reagents

- Mitochondrial isolation buffer (250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

- Assay buffer (250 mM sucrose, 10 mM HEPES, 5 mM succinate, 1 mM phosphate, 10 μM EGTA, pH 7.4)

- Calcium Green-5N (Thermo Fisher, C3737) or calcium-sensitive electrode

- This compound test solutions

- Cyclosporin A (1 μM) for control conditions

- Mitochondria isolated from liver, heart, or brain tissues

3.2.2 Step-by-Step Procedure

Mitochondrial Isolation:

- Sacrifice animals according to approved ethical guidelines

- Excise appropriate tissues and homogenize in ice-cold isolation buffer

- Isolate mitochondria by differential centrifugation

- Determine mitochondrial protein concentration using BCA assay

Assay Setup:

- Dilute mitochondria to 0.5 mg/mL in assay buffer containing 1 μM Calcium Green-5N

- Pre-incubate with this compound (0.1-100 μM) or controls for 2 minutes

- Maintain temperature at 37°C with constant stirring

Calcium Challenges:

- Add successive pulses of CaCl₂ (10 nmol/mg protein each) at 90-second intervals

- Monitor extramitochondrial calcium fluorescence (excitation 506 nm, emission 532 nm)

- Continue until rapid calcium release indicates mPTP opening

Data Analysis:

- Calculate total calcium accumulated before pore opening (CRC)

- Normalize to protein concentration and control conditions

- Determine dose-response relationships for this compound effects

The following workflow diagram illustrates the key steps in assessing this compound effects using these complementary approaches:

Data Analysis and Interpretation

Quantification of mPTP Opening

The accurate quantification of mPTP opening is essential for determining the effects of this compound on pore kinetics, sensitivity, and threshold. For the calcein-AM assay, calculate the percentage of cells showing mitochondrial calcein release at each time point, or determine the time to 50% fluorescence loss (T₅₀) for kinetic analyses. For the CRC assay, the primary endpoint is the total calcium load (nmol Ca²⁺/mg protein) required to induce pore opening, with normalization to vehicle-treated controls.

Table 3: Key Parameters for Quantifying mPTP in Different Assay Formats

| Assay Method | Primary Readout | Key Parameters | Interpretation |

|---|

| Calcein-AM Cobalt Quenching | Fluorescence intensity | T₅₀ (time to 50% fluorescence loss) % cells with pore opening Initial rate of fluorescence decrease | Earlier T₅₀ indicates pore sensitization Delayed T₅₀ indicates pore inhibition | | Calcium Retention Capacity | Extramitochondrial Ca²⁺ | Total Ca²⁺ load before release Number of pulses to opening Threshold Ca²⁺ concentration | Decreased CRC indicates sensitization Increased CRC indicates desensitization | | Mitochondrial Swelling | Light scattering | Time to 50% decrease in absorbance Maximum swelling rate % maximal swelling | Faster swelling indicates sensitization Slower swelling indicates inhibition |

Statistical Analysis and Result Interpretation

Appropriate statistical analysis is crucial for interpreting this compound effects on mPTP. Perform dose-response analyses using non-linear regression to determine EC₅₀ or IC₅₀ values where applicable. For multiple comparisons, use one-way ANOVA with post-hoc testing, applying appropriate corrections for multiple comparisons. Data should be presented as mean ± SEM from a minimum of three independent experiments.

When interpreting results, consider the following patterns:

- M PTP sensitization by this compound: Decreased CRC, reduced T₅₀ in calcein assay, lower calcium threshold for swelling

- mPTP inhibition by this compound: Increased CRC, prolonged T₅₀ in calcein assay, higher calcium threshold for swelling

- Biphasic effects: Sensitization at low concentrations with inhibition at high concentrations (or vice versa)

The effects of this compound should be compared to established modulators like cyclosporin A (inhibitor) and atractyloside (inducer) to contextualize the potency and efficacy of its activity. Correlation with cell viability assays can help determine whether mPTP modulation translates to functional outcomes in relevant disease models.

Troubleshooting and Optimization

Successful implementation of mPTP assays with this compound requires attention to potential technical challenges. The following table addresses common issues and provides recommended solutions:

Table 4: Troubleshooting Guide for mPTP Assays with this compound

| Problem | Potential Causes | Solutions | Preventive Measures |

|---|

| High variability in CRC measurements | Mitochondrial preparation quality Inconsistent protein quantification Temperature fluctuations | Use fresh mitochondria (<4 hours post-isolation) Verify protein assay with BSA standards Use temperature-controlled cuvette with stirring | Standardize isolation protocol Include quality control checks (RCR >4) | | Poor calcein loading in cells | Inadequate dye penetration Excessive esterase activity Incorrect CoCl₂ concentration | Optimize loading time and temperature Test different calcein-AM concentrations (0.5-2 μM) Verify CoCl₂ concentration (0.5-2 mM) | Include positive control with known pore opener Validate with mitotracker co-staining | | No this compound effect observed | Insufficient solubility Rapid metabolism/degradation Inappropriate concentration range | Test different solvents (DMSO, ethanol) Include fresh preparation for each experiment Expand concentration range (0.001-100 μM) | Perform solubility assays beforehand Include stability testing in assay buffer | | Inconsistent results between assays | Different model systems (cells vs isolated mitochondria) Varying metabolic states Divergent regulatory mechanisms | Compare results using same tissue source Standardize metabolic substrates (succinate vs glutamate/malate) Include multiple complementary assays | Use consistent biological source when possible Control for respiratory state |

Applications and Future Perspectives

The evaluation of this compound's effects on mPTP has significant implications for both basic science and therapeutic development. From a mechanistic perspective, understanding how this natural product interacts with the pore complex may provide insights into the molecular architecture and regulation of mPTP. If this compound demonstrates potent inhibition of mPTP, it could represent a novel structural scaffold for the development of cytoprotective agents for conditions involving mitochondrial dysfunction, such as ischemia-reperfusion injury in heart attack and stroke, neurodegenerative diseases, and septic shock [2] [4].

Alternatively, if this compound sensitizes or induces mPTP opening, it may have applications in cancer therapy by promoting the elimination of malignant cells through the intrinsic apoptosis pathway. Several natural products with mPTP-inducing activity have shown promise as anticancer agents, and this compound could represent an additional candidate for such applications.

Future research directions should include:

- Target identification studies to determine whether this compound interacts directly with F-ATP synthase, ANT, CypD, or other regulatory components

- Structural activity relationship studies to identify the key chemical features responsible for its biological activity

- In vivo validation in disease models to assess therapeutic potential and pharmacokinetic properties

- Combination studies with other modulators of cell death pathways to identify potential synergistic interactions

The protocols described in this document provide a solid foundation for these investigations, enabling rigorous assessment of this compound's effects on mitochondrial permeability transition and its potential therapeutic applications.

References

- 1. Identity, structure, and function of the mitochondrial ... [pmc.ncbi.nlm.nih.gov]

- 2. sciencedirect.com/topics/neuroscience/ mitochondrial - permeability ... [sciencedirect.com]

- 3. The mitochondrial permeability transition pore: a mystery ... [frontiersin.org]

- 4. The Haves and Have-Nots: The Mitochondrial Permeability ... [mdpi.com]

- 5. for analysis of Protocols pore... mitochondrial permeability transition [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Agaric Acid Extraction from Mushrooms

Introduction to Agaric Acid and Its Significance

This compound, also known as agaricin, is a naturally occurring organic compound historically isolated from various fungal species, notably the Fomitopsis officinalis (also known as Fomes fomentarius) mushroom. This compound is chemically characterized as hexadecyl citric acid and has been the subject of scientific interest for decades due to its potential biological activities [1] [2]. Research has indicated that this compound exhibits specific inhibitory effects on metabolic processes, with studies documenting its role as a metabolic inhibitor in animal experiments and more recent investigations revealing its ability to reduce Salmonella biofilm formation by inhibiting flagellar motility [1]. The compound continues to be relevant in contemporary research for its potential applications in pharmaceutical development and microbiological control.

The extraction of this compound from mushroom sources presents significant challenges that require optimized protocols for research and potential scale-up. These challenges include achieving efficient compound recovery, maintaining structural integrity during extraction, and ensuring final product purity suitable for research applications. This document provides detailed protocols and application notes to address these challenges, incorporating both traditional extraction methodologies and modern optimization approaches to support researchers in obtaining high-quality this compound for experimental purposes.

Source Materials and Preparation

Fungal Sources of this compound

The primary fungal sources for this compound extraction include:

Fomitopsis officinalis (Will.: Fr) Bong. et Sing.: Also known as the "quinine conk" or "laricifomes officinalis," this polypore mushroom growing on coniferous trees represents a historical source of this compound. The compound can be extracted from the fruit body of this species, with structural identity confirmed through UV and NMR spectroscopy [2].

Fomes fomentarius: Modern extraction protocols have been developed using the deep-cultivated mycelium of this species (synonymous with Fomitopsis officinalis) as the starting material. This approach offers advantages in terms of consistent biomass production and standardized compound extraction [3].

Material Preparation Protocols

Proper preparation of source material is critical for efficient extraction:

Fruiting Body Preparation: Collected fruit bodies should be thoroughly dried and ground to a fine powder using mechanical mills. This particle size reduction significantly increases surface area and enhances solvent penetration during extraction [2].

Mycelial Biomass Processing: Deep-cultivated mycelium should be harvested, subjected to lyophilization (freeze-drying) to remove moisture, and gently ground to preserve compound integrity. The resulting powder should be stored in airtight containers with desiccants to prevent moisture absorption and chemical degradation prior to extraction [3].

Extraction Methodologies

Conventional Extraction Protocol

Based on patent literature, the following protocol details the extraction of this compound from Fomes fomentarius mycelium [3]:

3.1.1 Materials and Equipment

- Source Material: 10 g of lyophilized, powdered Fomes fomentarius mycelium

- Extraction Solvent: Reagent-grade isopropyl alcohol (2.5 L total)

- Equipment: Round-bottom flasks (2 L and 500 mL), reflux condenser, heating mantle with magnetic stirrer, filtration apparatus, rotary evaporator with temperature control, analytical balance

3.1.2 Extraction Procedure

Primary Extraction:

- Accurately weigh 10 g of powdered mycelium and transfer to a 2 L round-bottom flask.

- Add 600 mL of isopropyl alcohol (1:60 w/v ratio).

- Attach a reflux condenser and heat the mixture to boiling with continuous stirring.

- Maintain boiling with stirring for 6 hours.

- Cool the mixture to room temperature and filter through Whatman No. 1 filter paper.

- Retain the filtrate (Primary Extract) and the filter cake separately.

Secondary Extraction:

- Transfer the filter cake from the primary extraction to a 500 mL round-bottom flask.

- Add 250 mL of isopropyl alcohol (1:25 w/v ratio based on original material weight).

- Repeat the reflux procedure with boiling and stirring for 6 hours.

- Cool the mixture to room temperature and filter as before.

- Retain the filtrate (Secondary Extract).

Combination and Concentration:

- Combine the primary and secondary extracts in the rotary evaporator flask.

- Evaporate under reduced pressure at a temperature not exceeding 50°C.

- Continue evaporation until constant weight is achieved.

- The resulting solid constitutes the crude this compound extract.

Modern Extraction Optimization Approaches

Contemporary research on mushroom extraction has introduced advanced optimization techniques that can be adapted for this compound extraction:

Artificial Intelligence-Assisted Optimization: Recent studies on Agaricus species have employed Artificial Neural Networks (ANN) and Genetic Algorithms (GA) to model and optimize extraction parameters. This approach can determine the optimal combination of extraction temperature, time, and solvent concentration to maximize target compound recovery [4].

Response Surface Methodology (RSM): This statistical technique enables researchers to systematically evaluate the effects of multiple variables and their interactions on extraction efficiency. When applied to mushroom extraction, RSM can identify optimal conditions with reduced experimental runs and enhanced process understanding [5].

Accelerated Solvent Extraction (ASE): This automated technique utilizes elevated temperatures and pressures to enhance extraction efficiency while reducing solvent consumption and processing time. Studies on mushroom polysaccharides have demonstrated that ASE can achieve higher yields in significantly shorter time (minutes versus hours) compared to conventional methods [5].

Extraction Optimization Parameters

Critical Process Parameters

Based on extraction optimization studies from related mushroom systems, the following parameters significantly impact this compound yield and should be carefully controlled:

Extraction Temperature: Optimal extraction typically occurs within the 50-70°C range. Higher temperatures enhance solubility and diffusion rates but may risk compound degradation at excessive levels. Temperature control during evaporation (≤50°C) is particularly critical for thermolabile compounds like this compound [3] [4].

Extraction Time: Conventional methods require prolonged extraction (6+ hours), while optimized and accelerated methods can achieve efficient extraction in significantly shorter timeframes. The optimal duration represents a balance between extraction completeness and process efficiency [3] [5].

Solvent-to-Material Ratio: The conventional this compound protocol employs a two-stage ratio approach (1:60 followed by 1:25) to maximize compound recovery while maintaining solvent efficiency [3].

Solvent Composition: Isopropyl alcohol has been specifically identified for this compound extraction, potentially due to its optimal polarity for this compound and favorable safety profile compared to more toxic alternatives [3].

Optimization Techniques Comparison

| Optimization Technique | Key Features | Reported Advantages | Potential Applications for this compound |

|---|

| Artificial Neural Network with Genetic Algorithm (ANN-GA) [4] | - Models complex nonlinear relationships

- Multi-objective optimization capability

- Predictive performance | - Determines optimal parameter combinations

- Maximizes target biological activities

- Handles multiple response variables | Prediction of optimal temperature, time, and solvent ratios for enhanced this compound yield and purity | | Response Surface Methodology (RSM) [5] | - Statistical design of experiments

- Quadratic modeling

- Interaction effect analysis | - Reduces experimental runs

- Identifies significant parameters

- Models parameter interactions | Systematic optimization of extraction parameters with minimal experimental effort | | Accelerated Solvent Extraction (ASE) [5] | - High pressure and temperature

- Automated operation

- Reduced solvent consumption | - Higher yields in shorter times

- Environmentally friendly

- Reduced solvent use | Rapid extraction of this compound while maintaining compound integrity |

Analytical Methods and Quality Control

Identification and Characterization

Proper analytical verification is essential to confirm the identity and purity of extracted this compound:

Spectroscopic Confirmation: The structure identity of extracted this compound should be corroborated using UV spectroscopy and NMR spectroscopy as referenced in fruiting body extraction studies [2].

Chromatographic Analysis: Reverse-phase HPLC methods have been developed for this compound separation using specialized columns (Newcrom R1) with mobile phases containing acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid should be replaced with volatile alternatives such as formic acid [6].

Quality Assessment Protocols